molecular formula C4H8FNO3S B6236733 morpholine-4-sulfonyl fluoride CAS No. 63698-84-0

morpholine-4-sulfonyl fluoride

Cat. No.: B6236733
CAS No.: 63698-84-0
M. Wt: 169.18 g/mol
InChI Key: ZEAXYCPGGIJATK-UHFFFAOYSA-N
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Description

Morpholine-4-sulfonyl fluoride is a chemical compound with the molecular formula C4H8FNO3S. It is a sulfonyl fluoride derivative of morpholine, a heterocyclic amine. This compound is known for its utility in various chemical reactions and its applications in scientific research, particularly in the fields of organic synthesis, chemical biology, and medicinal chemistry.

Mechanism of Action

Target of Action

Morpholine-4-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . The primary targets of this compound are proteins, where it forms a stable covalent linkage with the protein and its interacting biomolecule . This transformative process converts the transient and reversible protein-biomolecule interaction into a stable binding complex .

Mode of Action

The mode of action of this compound involves the sulfur (VI) fluoride exchange (SuFEx) chemistry . Upon binding with other biological targets, this compound is brought into proximity to a nucleophile on the target . This proximity enables this compound to react with the nucleophile on the target via SuFEx, irreversibly cross-linking the interacting biomolecules .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving protein-biomolecule interactions . The SuFEx chemistry enables the creation of a stable covalent linkage between a protein and its interacting biomolecule . This process converts the transient and reversible protein-biomolecule interaction into a stable binding complex, which allows the subsequent pull-down assay to identify unknown interactors .

Pharmacokinetics

It is known that sulfonyl fluorides, in general, possess a balance of reactivity and stability that is attractive for applications in medicinal chemistry and chemical biology . They are resistant to hydrolysis under physiological conditions, which provides opportunities for synthetic chemists .

Result of Action

The result of the action of this compound is the formation of a stable covalent linkage between a protein and its interacting biomolecule . This irreversible cross-linking of interacting biomolecules enables the identification of unknown interactors in protein-biomolecule interactions .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of nucleophiles on the target and the proximity of the compound to its target . The reactivity and stability of this compound make it suitable for applications in various environments, including physiological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholine-4-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of morpholine with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the use of fluorosulfonyl radicals, which can be generated from various precursors and used to fluorosulfonylate morpholine .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using sulfuryl fluoride gas. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors is also common to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Morpholine-4-sulfonyl fluoride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

    Addition Reactions: It can add to unsaturated compounds, forming new carbon-sulfur bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and may require the presence of a base to facilitate the reaction.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while reaction with a thiol can produce a sulfonyl thiol compound.

Scientific Research Applications

Morpholine-4-sulfonyl fluoride has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of sulfonyl derivatives.

    Chemical Biology: It serves as a tool for the modification of biomolecules, enabling the study of protein function and interactions.

    Medicinal Chemistry: It is employed in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Sulfonyl Chlorides: These compounds are similar in structure but contain a chlorine atom instead of a fluorine atom. They are also reactive and used in similar applications.

    Sulfonyl Bromides: These compounds contain a bromine atom and have similar reactivity but are less commonly used.

    Sulfonyl Iodides: These compounds contain an iodine atom and are less stable compared to sulfonyl fluorides.

Uniqueness

Morpholine-4-sulfonyl fluoride is unique due to its high reactivity and stability compared to other sulfonyl halides. The presence of the morpholine ring enhances its solubility and reactivity, making it a versatile reagent in various chemical transformations .

Properties

CAS No.

63698-84-0

Molecular Formula

C4H8FNO3S

Molecular Weight

169.18 g/mol

IUPAC Name

morpholine-4-sulfonyl fluoride

InChI

InChI=1S/C4H8FNO3S/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2

InChI Key

ZEAXYCPGGIJATK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)F

Purity

95

Origin of Product

United States

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